Methyl 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE, typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving product purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its antimicrobial properties.
Uniqueness
METHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific structural features and the presence of both benzofuran and acetamido groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 2-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H17NO4/c1-12-7-8-14-13(11-24-17(14)9-12)10-18(21)20-16-6-4-3-5-15(16)19(22)23-2/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
SUOFOYBVFIZJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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